2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid
CAS No.: 726151-17-3
Cat. No.: VC4766356
Molecular Formula: C15H12N2O2S2
Molecular Weight: 316.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 726151-17-3 |
|---|---|
| Molecular Formula | C15H12N2O2S2 |
| Molecular Weight | 316.39 |
| IUPAC Name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-11-6-4-3-5-10(11)15(18)19/h3-7H,1-2H3,(H,18,19) |
| Standard InChI Key | TZPXEPYUAQIFRO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)O)C |
Introduction
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is a complex organic compound with a molecular formula of C₁₅H₁₂N₂O₂S₂ and a molecular weight of 316.40 g/mol . This compound is part of a broader class of thienopyrimidine derivatives, which have garnered interest in various fields of research due to their potential biological activities and chemical properties.
Synthesis and Availability
The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with benzoic acid or its derivatives in the presence of appropriate catalysts. This compound is available from various chemical suppliers, such as Sigma-Aldrich and BLD Pharm, although it may be temporarily out of stock at some vendors .
Safety and Hazard Information
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is classified as a hazardous substance due to its potential toxicity and eye irritation properties. It is labeled with hazard codes H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
Hazard Classification Table
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
| Storage Class | Combustible Solids (WGK 3 in Germany) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume